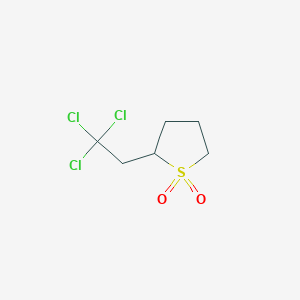
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. It belongs to the class of organosulfur compounds, specifically a derivative of thiophene. This compound is characterized by the presence of a tetrahydrothiophene ring substituted with a 2,2,2-trichloroethyl group and a 1,1-dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur functionality.
Substitution: Compounds with varied functional groups replacing the trichloroethyl group.
Scientific Research Applications
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of the trichloroethyl group and the dioxide functionality contributes to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Thiophene, tetrahydro-2-methyl-2-(2,2,2-trichloroethyl)-, 1,1-dioxide
- Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-sulfone
Uniqueness
Thiophene, tetrahydro-2-(2,2,2-trichloroethyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both the trichloroethyl group and the dioxide functionality. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
82639-78-9 |
|---|---|
Molecular Formula |
C6H9Cl3O2S |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
2-(2,2,2-trichloroethyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9Cl3O2S/c7-6(8,9)4-5-2-1-3-12(5,10)11/h5H,1-4H2 |
InChI Key |
LENCAMHFOHOJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















